2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide
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Description
“2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a mixture of compound 5 (0.34 g, 0.92 mmol), compound 12a (0.444 g, 2.48 mmol), and DIPEA (0.57 mL, 3.3 mmol) in DMSO (10 mL) was stirred at 80 °C for 8 h . The mixture was then cooled to room temperature, quenched with water (20 mL) .
Scientific Research Applications
Anticancer and Antitumor Activities
Compounds with the imidazo[2,1-b]thiazole scaffold, including those with 4-fluorophenyl substitutions, have been extensively studied for their anticancer and antitumor activities. For example, novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated potent anticancer agents against leukemia cells. These compounds, particularly 4a, showed strong cytotoxicity and induced apoptosis in cancer cells without causing cell cycle arrest, suggesting their potential as chemotherapeutic agents (Karki et al., 2011). Moreover, benzimidazoles and benzothiazoles with Aurora A kinase and KSP inhibitory activities were found to be effective against multiple cancer cell lines, indicating their utility in cancer treatment strategies (El‐All et al., 2015).
Antimicrobial Activity
Certain synthesized fluorinated benzothiazolo imidazole compounds have shown promising antimicrobial activity. A study by Sathe et al. (2011) explored derivatives with significant anti-microbial effects, highlighting the therapeutic potential of these compounds in combating microbial infections (Sathe et al., 2011).
Synthesis and Biological Evaluation
Research on the synthesis and biological evaluation of imidazo[2,1-b]thiazole derivatives has led to the discovery of compounds with significant biological activities. The study by Darekar et al. (2020) focused on microwave-assisted synthesis and the antibacterial activity of novel thiadiazoles and triazoles derived from these compounds, demonstrating moderate activity against both gram-positive and gram-negative bacterial strains (Darekar et al., 2020).
Radiolabeled Compounds for Imaging
Fluoroethoxy and fluoropropoxy substituted compounds related to imidazo[2,1-b]thiazole have been synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs), showing potential as imaging agents for PBR expression in neurodegenerative disorders through positron emission tomography (PET) studies (Fookes et al., 2008).
Fluorescent Sensors for Metal Ions
Benzimidazole and benzothiazole conjugated compounds have been designed as fluorescent sensors for detecting Al3+ and Zn2+ ions. These compounds exhibit solvatochromic behavior, large Stokes shifts, and good sensitivity and selectivity towards these metal ions, indicating their utility in chemical sensing applications (Suman et al., 2019).
properties
IUPAC Name |
2-[[2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c21-13-7-5-12(6-8-13)17-10-25-14(11-28-20(25)24-17)9-18(26)23-16-4-2-1-3-15(16)19(22)27/h1-8,10-11H,9H2,(H2,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLZXWDCQAFELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide |
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